molecular formula C11H11ClN2O4 B1499217 N-(3-Chloro-4-nitrophenyl)-L-proline CAS No. 230642-98-5

N-(3-Chloro-4-nitrophenyl)-L-proline

Cat. No.: B1499217
CAS No.: 230642-98-5
M. Wt: 270.67 g/mol
InChI Key: BSRJMIGPGRLEBN-JTQLQIEISA-N
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Description

N-(3-Chloro-4-nitrophenyl)-L-proline is an L-proline derivative featuring a 3-chloro-4-nitrophenyl substituent attached to the proline nitrogen. Such compounds are often explored for applications in chiral separations, pharmaceutical intermediates, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

230642-98-5

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

(2S)-1-(3-chloro-4-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11ClN2O4/c12-8-6-7(3-4-9(8)14(17)18)13-5-1-2-10(13)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1

InChI Key

BSRJMIGPGRLEBN-JTQLQIEISA-N

SMILES

C1CC(N(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemistry

N-(3-Chloro-4-nitrophenyl)-L-proline serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules, particularly in medicinal chemistry where proline derivatives are often explored for their biological activities.

Biology

The compound exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties against several bacterial strains.
  • Cytotoxicity : Preliminary research shows that this compound may inhibit the growth of cancer cell lines, suggesting its utility in anticancer drug development.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound. Its structural similarity to known pharmaceuticals positions it as a candidate for developing new treatments for diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Activity

Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

Methodology : The MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound across different cancer cell lines (e.g., HCT-116 for colon cancer).

Results : Significant inhibition of cell proliferation was observed, particularly at higher concentrations, indicating potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Objective : To assess the antimicrobial activity against resistant bacterial strains.

Methodology : Disk diffusion and broth microdilution techniques were used to determine the minimum inhibitory concentration (MIC) against selected pathogens.

Results : The compound demonstrated effective inhibition against multiple drug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Data Tables

Application AreaSpecific UseFindings/Results
ChemistryIntermediate in organic synthesisFacilitates the creation of complex molecules
BiologyAntimicrobial studiesEffective against various bacterial strains
MedicineAnticancer researchSignificant cytotoxic effects on cancer cells

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-(3-Chloro-4-nitrophenyl)-L-proline with structurally related L-proline derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility logP (Predicted) Key Applications
This compound* 3-chloro-4-nitrophenyl C₁₁H₁₀ClN₂O₄ ~281.66 Not reported Likely polar aprotic solvents ~2.5–3.0† Chiral separations, drug design
N-(2,4-Dinitrophenyl)-L-proline 2,4-dinitrophenyl C₁₁H₁₁N₃O₆ 281.22 140 Ethanol ~1.56‡ Chromatography, biochemical studies
N-(Pyridine-4-carbonyl)-L-proline pyridine-4-carbonyl C₁₁H₁₂N₂O₃ 220.23 Not reported Polar solvents ~1.2–1.5† Organic synthesis, catalysis
L-Proline, N-(4-chlorobenzoyl)-, propyl ester 4-chlorobenzoyl + propyl ester C₁₅H₁₈ClNO₃ 295.76 Not reported Lipophilic media 2.898 Prodrug development, lipophilic carriers
N-Butyryl-L-proline butyryl C₉H₁₅NO₃ 185.22 Not reported Chloroform, DMSO ~0.8–1.2† Peptide mimics, polymer synthesis

*Inferred data based on structural analogs.
†Predicted using Crippen/McGowan methods or analog trends .
‡Calculated from experimental solubility and partitioning data .

Key Observations:
  • Substituent Effects :

    • Electron-Withdrawing Groups : The 3-chloro-4-nitrophenyl group in the target compound enhances electrophilicity compared to acylated derivatives (e.g., N-butyryl-L-proline). This is analogous to the increased reactivity observed in cocrystals of L-proline with ezetimibe, where electron-deficient groups lower global hardness (η) and elevate electrophilicity (ω) .
    • Steric Bulk : Bulky aryl groups (e.g., dinitrophenyl) reduce solubility in polar solvents but improve chiral recognition in chromatography, as seen in L-proline-based chiral stationary phases (CSPs) .
  • Synthesis :

    • Acylation or arylation of L-proline typically employs coupling agents like DCC/DMAP (e.g., synthesis of N-butyryl-L-proline ). This compound likely follows a similar route using 3-chloro-4-nitrobenzoyl chloride.

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Method

This method is widely used for synthesizing N-aryl-L-proline derivatives, including those with nitro and chloro substituents on the aromatic ring.

Procedure:

  • The starting material is typically a halogenated nitrobenzene, such as 3-chloro-4-nitrofluorobenzene or 3-chloro-4-nitrochlorobenzene.
  • L-proline is reacted with the halogenated nitrobenzene under basic conditions, usually in an aqueous-alcoholic solvent mixture.
  • Potassium carbonate or other mild bases are used to deprotonate the amino group of L-proline, enhancing its nucleophilicity.
  • The reaction is conducted under reflux, facilitating nucleophilic aromatic substitution of the halogen (preferably fluorine due to better leaving group ability) by the proline amino group.

Key reaction parameters:

Parameter Typical Conditions
Solvent Ethanol-water mixture (1:1)
Base Potassium carbonate (K2CO3)
Temperature Reflux (~78 °C for ethanol)
Reaction time Several hours (e.g., 6-12 h)
Molar ratio 1:1 to 1:1.2 (proline to halogenated nitrobenzene)

Outcomes:

  • Yields typically range from 70% to 90%, depending on the halogen substituent and reaction conditions.
  • The product is N-(3-chloro-4-nitrophenyl)-L-proline or closely related derivatives.

This method is supported by studies such as those reported in the synthesis of N-(4′-nitrophenyl)-L-prolinamides, where the S_NAr mechanism is exploited for N-arylation of L-proline with halogenated nitrobenzenes.

Amidation via Acid Chloride Intermediate

An alternative or subsequent step involves converting the N-aryl-L-proline into its acid chloride derivative, followed by amidation with various amines to obtain prolinamide derivatives.

Procedure:

  • The N-aryl-L-proline is treated with thionyl chloride (SOCl2) under controlled conditions to form the corresponding acid chloride.
  • The acid chloride intermediate is then reacted with amines to form the desired amide.
  • This step can be performed in a one-pot, two-stage reaction, enhancing efficiency.

Typical conditions:

Step Conditions
Acid chloride formation SOCl2, reflux, inert atmosphere, 1-2 h
Amidation Addition of amine, room temperature to reflux, 2-6 h

While this method is more relevant for synthesizing N-(3-chloro-4-nitrophenyl)-L-prolinamide derivatives, it underscores the versatility of the proline derivatives chemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (S_NAr) 3-chloro-4-nitrofluorobenzene, L-proline, K2CO3, ethanol-water, reflux High yield (70-90%), straightforward Requires halogenated nitrobenzene with good leaving group
Amidation via Acid Chloride N-aryl-L-proline, SOCl2, amines, inert atmosphere Versatile for further derivatization Multi-step, sensitive reagents
Industrial Hydroxyethylation & Condensation (Patent method) Alkali, DMF/DME, catalysts, controlled pressure/temp Scalable, environmentally friendly More complex, specific to hydroxyethyl derivatives

Research Findings and Analytical Data

  • The S_NAr reaction mechanism is favored when fluorine is the leaving group on the nitrobenzene ring due to its high electronegativity and leaving group ability, resulting in better yields.
  • The substitution pattern (3-chloro-4-nitro) influences the reactivity and regioselectivity of the aromatic substitution.
  • Analytical techniques such as HPLC, NMR, and IR spectroscopy confirm the structure and purity of the synthesized this compound.
  • Yields and purity can be optimized by adjusting solvent ratios, base concentration, temperature, and reaction time.
  • The proline moiety maintains its stereochemical integrity under the reaction conditions, preserving the L-configuration.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(3-Chloro-4-nitrophenyl)-L-proline with high enantiomeric purity?

  • Methodological Answer : A common approach involves coupling L-proline with a nitro- and chloro-substituted aryl halide via nucleophilic aromatic substitution (SNAr). The reaction requires anhydrous conditions and a base like K₂CO₃ in DMF or DMSO. Enantiomeric purity is maintained by using chiral auxiliaries or asymmetric catalysis, as demonstrated in cycloaddition reactions with proline derivatives . Post-synthesis, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures removal of diastereomeric byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (using SHELX for refinement ) with spectral analysis. For crystallography, grow single crystals via slow evaporation in ethanol/water. For NMR (¹H/¹³C), use DMSO-d₆ to resolve proline’s cyclic structure and aryl substituents. Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR identifies nitro (1520 cm⁻¹) and chloro (750 cm⁻¹) functional groups. Cross-validate with computational methods (DFT) for bond angles and torsion angles .

Q. What solvents and storage conditions prevent degradation of this compound?

  • Methodological Answer : Store in anhydrous DMSO or ethanol at –20°C to minimize hydrolysis of the nitro group. Avoid aqueous buffers at pH > 8, as the nitro moiety may undergo reduction. Monitor stability via HPLC-UV (λ = 254 nm) over 30 days; degradation products include 3-chloro-4-nitroaniline and L-proline .

Q. How does the chloro-nitro substitution pattern influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and chloro groups activate the aryl ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Use coupling agents like HATU or EDC/HOBt in DMF to facilitate amide bond formation with amino acids. Kinetic studies (monitored by TLC or LC-MS) show slower reaction rates compared to non-substituted aryl-proline derivatives due to steric hindrance .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Employ UPLC-MS/MS with a C8 column (0.1% formic acid in water/acetonitrile) for high sensitivity. Detect impurities like residual aryl halides (m/z 172.5) and oxidized proline derivatives (m/z 132.1). Validate against certified reference materials (CRMs) and use a detection limit of 0.1% w/w .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Perform variable-temperature NMR (–40°C to 80°C) to detect conformational changes. Compare DFT-optimized geometries (B3LYP/6-31G*) with SHELX-refined X-ray data to identify dominant conformers . For ambiguous cases, use synchrotron XRD to resolve disorder in the nitro group .

Q. What computational methods predict the compound’s binding affinity to biological targets like prolyl oligopeptidase?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB: 1QFS). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC. Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Cross-reference with in vitro inhibition assays (IC₅₀ determination via fluorogenic substrate Z-Gly-Pro-AMC) .

Q. How do substituent modifications (e.g., replacing nitro with cyano) affect the compound’s photostability under UV light?

  • Methodological Answer : Synthesize analogs via Pd-catalyzed cyanation (K₄[Fe(CN)₆], DMF, 100°C). Expose compounds to UV (365 nm, 24 h) and analyze degradation via GC-MS. The nitro derivative shows 40% degradation (forming 3-chloroaniline), while the cyano analog degrades <5%, attributed to reduced electron-deficient character .

Q. What role do solvent polarizability and hydrogen-bonding play in the compound’s solubility and aggregation behavior?

  • Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to screen solvents. Polar aprotic solvents (DMF, δP = 11.3) enhance solubility via dipole interactions, while THF (δH = 5.7) induces aggregation. Confirm via dynamic light scattering (DLS) and TEM. Solvent mixtures (e.g., DCM:MeOH 9:1) balance solubility and stability .

Q. How can the compound’s interaction with serum albumin be leveraged for drug delivery studies?

  • Methodological Answer : Perform fluorescence quenching assays (BSA, λex = 280 nm) to determine binding constants (Kb ≈ 10⁴ M⁻¹). Use circular dichroism (CD) to monitor conformational changes in BSA. For in vivo tracking, conjugate with a near-infrared dye (e.g., Cy7) and image via IVIS .

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